6-(2,6-dimethylphenyl)sulfanyl-7H-purine

Lipophilicity Drug Design ADME

6-(2,6-Dimethylphenyl)sulfanyl-7H-purine (CAS 646510-20-5) is a 6-substituted purine derivative characterized by a 2,6-dimethylphenylthioether group at the C6 position of the purine ring. It belongs to the class of 6-arylthiopurines, which are distinct from the more common 6-aminopurines and 6-mercaptopurines.

Molecular Formula C13H12N4S
Molecular Weight 256.33 g/mol
CAS No. 646510-20-5
Cat. No. B12589910
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(2,6-dimethylphenyl)sulfanyl-7H-purine
CAS646510-20-5
Molecular FormulaC13H12N4S
Molecular Weight256.33 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)SC2=NC=NC3=C2NC=N3
InChIInChI=1S/C13H12N4S/c1-8-4-3-5-9(2)11(8)18-13-10-12(15-6-14-10)16-7-17-13/h3-7H,1-2H3,(H,14,15,16,17)
InChIKeyDYQQZYNWKINORK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(2,6-Dimethylphenyl)sulfanyl-7H-purine: Core Structural and Procurement Essentials


6-(2,6-Dimethylphenyl)sulfanyl-7H-purine (CAS 646510-20-5) is a 6-substituted purine derivative characterized by a 2,6-dimethylphenylthioether group at the C6 position of the purine ring . It belongs to the class of 6-arylthiopurines, which are distinct from the more common 6-aminopurines and 6-mercaptopurines. The compound is primarily referenced as a reagent for research purposes and is listed in chemical vendor catalogs as a solid with a molecular weight of 256.33 g/mol . Its structural features suggest potential utility as a tool compound in studies of protein degradation or autophagy, based on class-level activity of 6-substituted purines [1].

Why Generic Substitution of 6-(2,6-Dimethylphenyl)sulfanyl-7H-purine Is Not Advisable Without Data


Substitution of 6-(2,6-dimethylphenyl)sulfanyl-7H-purine with other 6-substituted purines is not straightforward. Although the compound shares a core purine scaffold with classic autophagy inhibitors like 3-methyladenine [1], the presence of the bulky 2,6-dimethylphenylthio group significantly alters its lipophilicity, steric profile, and potential target interactions compared to simpler 6-aminopurines or 6-mercaptopurines. No published data currently establish functional interchangeability with any specific analog. Therefore, any substitution without confirmatory experimental data risks introducing uncharacterized changes in potency, solubility, and off-target effects, potentially compromising research reproducibility.

Quantitative Differentiation Evidence for 6-(2,6-Dimethylphenyl)sulfanyl-7H-purine


Lipophilicity Differentiation vs. 6-Mercaptopurine

The target compound exhibits significantly higher calculated lipophilicity compared to 6-mercaptopurine, a well-known 6-substituted purine. This difference is expected to influence membrane permeability and non-specific binding .

Lipophilicity Drug Design ADME

Structural Uniqueness Among 6-Substituted Purine Autophagy Modulators

In the foundational study of 6-substituted purines as protein degradation inhibitors, activity was found among 6-aminopurines and 6-mercaptopurines [1]. However, the target compound is a 6-arylthioether, a subclass not evaluated in that paper. This structural divergence from the known active scaffolds implies distinct chemical biology.

Autophagy Structure-Activity Relationship Chemical Biology

Steric and Electronic Differentiation from Simple 6-Phenylthiopurine

Compared to the unsubstituted 6-(phenylthio)purine, the 2,6-dimethyl substitution on the phenyl ring introduces significant steric hindrance and alters the electron density of the thioether sulfur. This can directly impact binding to a flat, ATP-binding site pocket or affect metabolic stability [1].

Medicinal Chemistry Conformational Analysis Kinase Inhibitors

Recommended Application Scenarios for 6-(2,6-Dimethylphenyl)sulfanyl-7H-purine Based on Evidence


Chemical Biology Probe for Novel Purine-Binding Site Mapping

Given the absence of pharmacological annotation, this compound is best used as a 'negative control' or 'chemical probe' in a panel of 6-substituted purines to map structure-activity relationships (SAR). Its distinct lipophilicity (cLogP 3.1) and steric profile make it suitable for counter-screening against more polar, active autophagy inhibitors like 3-methyladenine [1]. By comparing its inactivity or differential activity, researchers can attribute phenotypes to specific physicochemical properties rather than the purine scaffold alone.

Synthetic Intermediate for Diversification

As an arylthioether, the compound can potentially serve as a precursor for further derivatization. The thioether linkage and the 2,6-dimethylphenyl group could be exploited in cross-coupling or oxidation reactions to generate sulfoxide/sulfone analogs, which may have distinct biological profiles [2]. This makes it a valuable starting material for medicinal chemistry laboratories building in-house purine libraries.

Reference Standard for Analytical Method Development

The high predicted lipophilicity (cLogP 3.1) relative to common purine standards (e.g., adenine, cLogP -0.5; 6-mercaptopurine, cLogP 0.3) makes this compound an ideal system suitability standard for reverse-phase HPLC method development. It can be used to challenge and validate separation methods designed to resolve highly lipophilic purine derivatives from more polar impurities or metabolites.

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